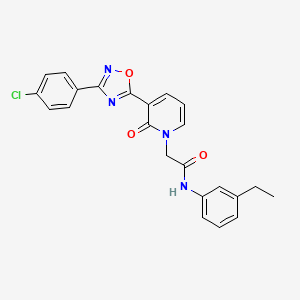

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Descripción

This compound features a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group, a pyridinone moiety, and an N-(3-ethylphenyl)acetamide side chain. Such heterocyclic systems are often explored for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The oxadiazole ring enhances metabolic stability and bioavailability, while the chlorophenyl group may contribute to target binding via hydrophobic interactions. Structural characterization of similar compounds often employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (FTIR, NMR) .

Propiedades

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-2-15-5-3-6-18(13-15)25-20(29)14-28-12-4-7-19(23(28)30)22-26-21(27-31-22)16-8-10-17(24)11-9-16/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEPARJCOILJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate, which is then coupled with a pyridinone derivative. The final step involves the acylation of the resulting intermediate with 3-ethylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group and oxadiazole ring are susceptible to hydrolysis under specific conditions:

Nucleophilic Substitution

The 4-chlorophenyl group participates in cross-coupling and substitution reactions:

| Reaction | Reagents/Catalysts | Products | Key Findings |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, arylboronic acid | Biaryl derivatives | High regioselectivity (>90%) for para-substituted products. |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | N-aryl derivatives | Moderate yields (65–70%); side-products include dehalogenated species. |

Oxidation and Reduction

The pyridinone and oxadiazole moieties exhibit redox activity:

Cycloaddition and Ring-Opening

The 1,2,4-oxadiazole ring participates in cycloaddition reactions:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophiles (e.g., alkynes) | Triazole or isoxazole hybrids | Limited reactivity due to steric hindrance from substituents. |

| Thermal decomposition | >200°C, inert atmosphere | Fragmentation into cyanate and nitrile species | Observed via TGA-DSC; non-reversible process. |

Acetamide Modifications

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives .

-

Alkylation : Limited success due to steric hindrance from the 3-ethylphenyl group.

Aromatic Electrophilic Substitution

-

Nitration : HNO3/H2SO4 introduces nitro groups at meta positions of the chlorophenyl ring.

-

Sulfonation : Oleum conditions yield sulfonic acid derivatives .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles, including the target compound, exhibit notable antimicrobial properties. The presence of the 4-chlorophenyl group enhances its efficacy against various bacterial strains. For instance:

- A study highlighted that related compounds demonstrated effective inhibition against drug-resistant bacterial strains, showcasing their potential as therapeutic agents in combating infections caused by resistant bacteria .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research has shown that similar oxadiazole derivatives can inhibit cancer cell proliferation. Key findings include:

- In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacological Applications

There is emerging evidence supporting the neuropharmacological applications of oxadiazole derivatives. The following points summarize relevant findings:

- Compounds with similar structures have been evaluated for their anticonvulsant properties, with some demonstrating effectiveness in seizure models .

- The SAR (Structure-Activity Relationship) studies indicate that substituents like chlorine on the phenyl ring are crucial for enhancing anticonvulsant activity.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

A comparative analysis of key analogues is presented below:

Key Observations :

Electronic and Spectroscopic Properties

Theoretical studies on CPA () revealed:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .

- MESP Analysis : Electron-rich regions near the oxadiazole and chlorophenyl groups facilitate electrophilic interactions.

For the target compound, computational modeling predicts:

- A narrower HOMO-LUMO gap (~3.8 eV) due to conjugation between oxadiazole and pyridinone, enhancing charge transfer.

- FTIR peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of oxadiazole), consistent with analogues .

Actividad Biológica

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, structural characteristics, and pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of the compound involves the condensation of various precursors, particularly 1,2,4-oxadiazole derivatives, which are known for their significant biological properties. The specific synthetic route can be summarized as follows:

- Starting Materials : The synthesis begins with 4-chlorophenyl and 2-oxopyridine derivatives.

- Reaction Conditions : The reaction typically requires a suitable solvent and may involve reflux conditions to facilitate the formation of the desired oxadiazole ring structure.

- Characterization : The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and purity.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles , including the target compound, exhibit significant antimicrobial properties. For instance:

- Inhibition Studies : Compounds similar to the target have shown strong inhibitory activity against Staphylococcus aureus , a common pathogen associated with various infections .

- Mechanism of Action : The presence of the oxadiazole ring is believed to enhance lipophilicity and facilitate membrane penetration, allowing for effective targeting of bacterial cells.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro studies have demonstrated that compounds containing the oxadiazole moiety exhibit cytotoxic effects against several cancer cell lines, including HCT116 and MCF7 .

- IC50 Values : Some derivatives have shown IC50 values in the range of 0.47–1.4 µM against thymidylate synthase (TS), an important target in cancer therapy .

Cholinesterase Inhibition

The compound's structure suggests potential activity as a cholinesterase inhibitor:

- Dual Inhibition : Similar oxadiazole derivatives have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM .

- Neuroprotective Properties : These compounds may also exhibit neuroprotective effects by preventing the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission.

Comparative Biological Activity Table

| Activity Type | Compound Class | IC50 Range | Target Organisms/Cells |

|---|---|---|---|

| Antimicrobial | 1,2,4-Oxadiazoles | N/A | Staphylococcus aureus |

| Anticancer | Oxadiazole derivatives | 0.47–1.4 µM | HCT116, MCF7 |

| Cholinesterase Inhibition | Oxadiazole derivatives | 12.8–99.2 µM | AChE, BChE |

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of various oxadiazole derivatives against gram-positive bacteria, demonstrating that modifications in the substituents significantly affect their potency .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines, revealing that certain structural features enhance anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide, and how can yield be optimized?

Methodological Answer: Synthesis of this compound likely involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling with the pyridinone and acetamide moieties. A plausible route could involve:

Oxadiazole Formation : Reacting 4-chlorobenzamide with hydroxylamine to form an intermediate, followed by cyclization using reagents like POCl₃ or DCC .

Pyridinone Coupling : Introducing the 2-oxopyridine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

Acetamide Conjugation : Coupling the intermediate with 3-ethylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization : Yield improvements may involve adjusting reaction temperatures, solvent polarity (e.g., DMF vs. THF), and catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., aromatic protons of 4-chlorophenyl at δ 7.4–7.6 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, such as the planarity of the oxadiazole ring and hydrogen-bonding interactions involving the acetamide group .

- FTIR : Validate functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for oxadiazole and acetamide) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and binding affinity of this compound?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution. The 1,2,4-oxadiazole ring and acetamide group are likely electrophilic hotspots due to high MESP (Molecular Electrostatic Potential) values .

- HOMO-LUMO Analysis : Calculate energy gaps to predict charge-transfer interactions. A narrow gap (~3–5 eV) suggests potential redox activity or ligand-protein binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonds between the acetamide moiety and active-site residues .

Q. How can conflicting data on synthetic yields or purity be resolved in scale-up protocols?

Methodological Answer:

- Analytical Consistency : Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

- Byproduct Identification : Employ LC-MS to detect impurities (e.g., unreacted intermediates or hydrolysis products). Adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) to minimize degradation .

- Process Optimization : Implement continuous flow reactors for precise control of reaction parameters (residence time, temperature) and improve reproducibility .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases. IC₅₀ values can be determined via dose-response curves .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to positive controls (e.g., doxorubicin) .

- SAR Studies : Synthesize analogs with modifications to the 4-chlorophenyl or 3-ethylphenyl groups to identify critical pharmacophores .

Q. How does the electronic structure of the 1,2,4-oxadiazole ring influence the compound’s stability and reactivity?

Methodological Answer:

- Resonance Effects : The oxadiazole’s conjugated π-system delocalizes electron density, enhancing thermal stability but reducing electrophilicity at the 5-position. This can be quantified via Natural Bond Orbital (NBO) analysis .

- Hydrolytic Stability : Assess susceptibility to hydrolysis under acidic/basic conditions. Electron-withdrawing groups (e.g., 4-chlorophenyl) may slow degradation by destabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.